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Clinical Dosing and Efficacy Data

The table below summarizes key findings from a first-in-human Phase 1 clinical trial, which provides the

most direct evidence for dosing and initial efficacy [1] [2].

. Overall Median Median Duration
Patient Recommended .
. Response Rate  Progression-Free of Response
Population Phase 2 Dose .
(ORR) Survival (PFS) (DoR)
ALK TKI- 600 mg, once daily 64.1% (25/39 15.9 months 15.0 months
Naive (QD) patients)
Crizotinib- 300 mg, twice daily 33.3% (7/21 6.73 months 6.60 months
Pretreated (BID) patients)

o Safety Profile: The study found Conteltinib had a manageable safety profile. The most common
treatment-related adverse events were diarrhea (71.9%), elevated serum creatinine (45.3%), elevated
aspartate aminotransferase (39.1%), and nausea (37.5%). Most adverse events were low-grade, with
only 14.1% of patients experiencing grade 3 or higher events [1] [2].

Mechanism of Action and Targets
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Conteltinib is a potent, multi-kinase inhibitor. Its primary and secondary targets with corresponding in vitro

activity (IC50 values) are listed below [3] [4]:

Inhibitory Activity L L
Target (IC50) ClinicallPreclinical Relevance

FAK 1.6 nM Primary target; overexpressed in various tumors, crucial for cell
adhesion, survival, and migration [5] [6].

ALK 16 nM Primary target; key driver in ALK-positive NSCLC, ~10x more potent
than crizotinib in enzymatic assays [1].

Pyk2 Information missing  Paralog of FAK; concurrent inhibition of FAK/Pyk2 may confer
advantageous anti-cancer effects [6].

Preclinical Insights for Experimental Design

Preclinical studies suggest Conteltinib's anti-tumor activity extends beyond ALK-positive NSCLC and can

be enhanced in combination therapies.

¢ Synergistic Effects: In human hepatocellular carcinoma (HCC) cell lines (HepG2 and Bel-7402),
Conteltinib (3 pM) synergized with the multi-kinase inhibitor XL184 to significantly reduce cell
survival and enhance caspase-dependent apoptosis compared to either agent alone [4].

¢ In Vivo Validation: In HepG2 xenograft mouse models, the combination of Conteltinib and XL184
showed superior tumor growth inhibition (77.4%) versus monotherapy with either drug [4].

¢ Proposed Mechanism of Synergy: The synergistic effect is partially attributed to Conteltinib's
ability to block XL184-induced FAK phosphorylation, which may otherwise act as a pro-survival
feedback mechanism [4].

Frequently Asked Questions (FAQS)

Q1: What is the clinical status of Conteltinib? Conteltinib is an investigational drug that has
successfully completed a Phase I clinical trial in China for advanced ALK-positive NSCLC [7] [1]. It has not

yet received market approval from regulatory agencies.
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Q2: How do I select a starting dose for in vivo studies? For in vivo efficacy studies, you can reference the
clinical dose. The Phase I trial established a recommended dose of 600 mg QD [1]. A published in vivo study
used a dose of 50 mg/kg administered intragastrically in mouse models [4]. It is crucial to conduct your own

dose-finding and tolerability studies specific to your animal model.

Q3: What are the key pathways to investigate when using Conteltinib? Given its targets, you should

focus on signaling pathways related to both ALK and FAK.

e ALK signaling primarily affects the PISBK/IAKT, JAKISTAT, and RAS/IMEKI/ERK pathways [1].
¢ FAK signaling also converges on key oncogenic pathways like PI3BKIAKT/mTOR and
RAS/RAFIMEKIERK, and can regulate the activity of p53 and YAP [5] [6].

Experimental Pathway Analysis Workflow

For investigating Conteltinib's mechanisms, you can follow the experimental workflow below to map its

effects on key signaling pathways.
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FAK Signaling Pathway in Cancer

This diagram illustrates the key signaling pathways modulated by FAK inhibition, which you can use as a

reference for your mechanistic studies.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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